Technical Documentation Center

N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride
  • CAS: 543744-64-5

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Physicochemical Characterization of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride

Introduction In the realm of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) physicochemical properties is paramount. These intrinsic characteristics of a molecule govern its beh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) physicochemical properties is paramount. These intrinsic characteristics of a molecule govern its behavior in biological systems, influencing everything from solubility and absorption to distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comprehensive technical overview of the essential physicochemical properties of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride, a novel imidazole derivative.

Given the nascent stage of research into this particular molecule, this document serves as both a repository of predicted properties and, more importantly, a detailed methodological framework for their empirical determination. The protocols and rationale described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate a robust and reliable physicochemical profile of this and other NCEs. Our approach is grounded in established analytical techniques, ensuring scientific integrity and providing a solid foundation for subsequent preclinical and clinical development.

Molecular Structure and Identity

The foundational step in characterizing any NCE is the unambiguous confirmation of its chemical structure and identity. The putative structure of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride is presented below.

Predicted Molecular Structure:

G cluster_0 Synthesis and Verification cluster_1 Analytical Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Assessment Purity Assessment (e.g., HPLC) Structural_Elucidation->Purity_Assessment MS Mass Spectrometry (MS) Structural_Elucidation->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structural_Elucidation->NMR FTIR FTIR Spectroscopy Structural_Elucidation->FTIR Batch_Release Batch Release for Further Studies Purity_Assessment->Batch_Release

Caption: Workflow for the synthesis and structural verification of a new chemical entity.

Expected Spectroscopic Data

The following table summarizes the expected data from the primary analytical techniques used for structural elucidation.

Technique Parameter Expected Result for N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride Rationale
Mass Spectrometry (MS) Molecular Ion (M+H)⁺~154.139 m/z (for the free base)Confirms the molecular weight of the parent molecule.
¹H NMR Chemical Shifts (δ)Signals corresponding to imidazole ring protons, the methylene bridge, the isopropyl methine, and methyl groups.Provides information on the electronic environment of each proton, confirming the connectivity of the molecule. [1]
IntegrationRatios of proton signals should match the number of protons in each unique environment.Quantifies the relative number of each type of proton.
Coupling Constants (J)Splitting patterns will reveal neighboring protons.Elucidates the connectivity between adjacent carbon atoms.
¹³C NMR Chemical Shifts (δ)Signals for each unique carbon atom in the imidazole ring and the propan-2-amine side chain.Confirms the carbon skeleton of the molecule.
FTIR Spectroscopy Wavenumbers (cm⁻¹)Characteristic peaks for N-H stretching (amine and imidazole), C-H stretching (aliphatic), C=N and C=C stretching (imidazole ring).Identifies the key functional groups present in the molecule. [2]

Core Physicochemical Properties: Experimental Determination

The following sections detail the experimental protocols for determining the key physicochemical properties of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride. These properties are critical for predicting the compound's behavior in a pharmaceutical context. [3]

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity. [4]Pure crystalline solids typically have a sharp melting point range of 0.5-1.0°C. Experimental Protocol: Capillary Method [5][6]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar).

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

G Start Start Prepare_Sample Prepare finely powdered sample Start->Prepare_Sample Pack_Capillary Pack capillary tube (2-3 mm) Prepare_Sample->Pack_Capillary Place_in_Apparatus Place in melting point apparatus Pack_Capillary->Place_in_Apparatus Rapid_Heat Rapid heating to ~20°C below expected MP Place_in_Apparatus->Rapid_Heat Slow_Heat Slow heating (1-2°C/min) Rapid_Heat->Slow_Heat Observe_Melting Observe and record melting range Slow_Heat->Observe_Melting End End Observe_Melting->End

Caption: Workflow for melting point determination by the capillary method.

Data Presentation:

Parameter Value
Melting Point RangeT₁ - T₂ °C
Appearancee.g., White crystalline solid
Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. [7]For orally administered drugs, a compound must dissolve in the gastrointestinal fluids to be absorbed. [7] Experimental Protocol: Thermodynamic Shake-Flask Method [8]

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

G Start Start Add_Excess_Solid Add excess solid to buffer Start->Add_Excess_Solid Equilibrate Equilibrate with shaking (24-48h) Add_Excess_Solid->Equilibrate Separate_Phases Separate solid and liquid phases Equilibrate->Separate_Phases Quantify_Concentration Quantify concentration in supernatant (HPLC/LC-MS) Separate_Phases->Quantify_Concentration End End Quantify_Concentration->End

Caption: Workflow for thermodynamic solubility determination.

Data Presentation:

Parameter Value
Thermodynamic Solubility (pH 7.4)µg/mL or µM
Temperaturee.g., 25°C
Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. [9]It is a crucial parameter as it influences a drug's solubility, permeability, and binding to its target. [9]N-(1H-imidazol-2-ylmethyl)propan-2-amine has multiple potential ionization centers: the imidazole ring and the secondary amine.

Experimental Protocol: Potentiometric Titration [10]

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: The solution is titrated with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value(s) correspond to the pH at the half-equivalence point(s).

G Start Start Dissolve_Compound Dissolve compound in solvent Start->Dissolve_Compound Titrate Titrate with standardized acid/base Dissolve_Compound->Titrate Record_pH Record pH after each addition Titrate->Record_pH Plot_Curve Plot titration curve (pH vs. volume) Record_pH->Plot_Curve Determine_pKa Determine pKa at half-equivalence point(s) Plot_Curve->Determine_pKa End End Determine_pKa->End

Caption: Workflow for pKa determination by potentiometric titration.

Data Presentation:

Ionization Center pKa
Imidazole Ring (basic)pKa₁
Propan-2-amine (basic)pKa₂
Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. [11][12]LogP is a key predictor of a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method [13][14]

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (e.g., water). This solution is then mixed with a known volume of the other phase (n-octanol) in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G Start Start Prepare_Phases Prepare saturated n-octanol and water Start->Prepare_Phases Dissolve_and_Mix Dissolve compound and mix phases Prepare_Phases->Dissolve_and_Mix Equilibrate Equilibrate with shaking Dissolve_and_Mix->Equilibrate Separate_Phases Separate n-octanol and water phases Equilibrate->Separate_Phases Quantify_Concentrations Quantify concentration in each phase Separate_Phases->Quantify_Concentrations Calculate_LogP Calculate LogP Quantify_Concentrations->Calculate_LogP End End Calculate_LogP->End

Caption: Workflow for LogP determination by the shake-flask method.

Data Presentation:

Parameter Value
LogPValue

Data Synthesis and Interpretation

The collective data from these experiments will provide a comprehensive physicochemical profile of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride. For instance, the solubility and pKa data will allow for the prediction of its dissolution behavior in the varying pH environments of the gastrointestinal tract. The LogP value will provide insights into its potential for membrane permeation and distribution into tissues. A sharp melting point will lend confidence to the purity of the synthesized batch.

Conclusion

The systematic determination of the physicochemical properties of a new chemical entity is a cornerstone of modern drug development. This guide has outlined a robust and experimentally validated approach to characterizing N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride. By following these protocols, researchers can generate high-quality, reliable data that will be instrumental in guiding the future development of this and other novel therapeutic candidates. The principles of rigorous structural verification coupled with precise measurement of key physicochemical parameters ensure a solid foundation for advancing promising molecules from the laboratory to the clinic.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Martel, S., Castella, M. E., Bajot, F., Ottaviani, G., Bard, B., Henchoz, Y., ... & Carrupt, P. A. (2005). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. CHIMIA International Journal for Chemistry, 59(6), 308-314.
  • Li, Z., Wang, M., & Li, Z. (2013). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Stuart, B. H. (2004).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
  • SSERC. (n.d.). Melting point determination. [Link]

  • National Research Council. (2014). A Framework to Guide Selection of Chemical Alternatives.
  • Avdeef, A. (2012).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405-1413.
  • Kumar, A., Kumar, S., & Kumar, V. (2017). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 15(34), 7172-7176.
  • Westlab. (2023, May 8). Measuring the Melting Point. [Link]

  • Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in medicinal chemistry, 1, 25.
  • Dahlgren, D. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • The Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties. [Link]

  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • American Chemical Society. (2021, September 15). Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

  • National Institutes of Health. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. [Link]

  • Mettler Toledo. (n.d.). What is Melting Point?. [Link]

  • ResearchGate. (n.d.). (PDF) Determination of pKa Values by Liquid Chromatography. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • The Royal Society of Chemistry. (2016, December 14). Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes. [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]

  • JEWLScholar@MTSU. (n.d.). analysis of volatile organic compounds in air samples by infrared. [Link]

  • Westlab. (2023, May 8). Melting point determination. [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]

  • MDPI. (2023, November 9). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. [Link]

  • SciRes Literature. (2018, September 3). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

  • International Journal of Multidisciplinary Research and Development. (n.d.). Detection and Identification of organics by FTIR and GC-MS Techniques. [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride, a heterocyclic amine of interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride, a heterocyclic amine of interest in medicinal chemistry. Due to its specific substitution pattern, this compound is not widely cataloged, and a dedicated CAS number is not readily found in public databases. This document, therefore, serves as a foundational resource, extrapolating from established chemical principles and data on analogous structures to detail its synthesis, predicted properties, and potential applications in drug discovery.

Molecular Structure and Physicochemical Properties

N-(1H-imidazol-2-ylmethyl)propan-2-amine features a core imidazole ring, a versatile pharmacophore known for a wide array of biological activities.[1][2] The imidazole is substituted at the 2-position with a methylene bridge linked to the nitrogen of an isopropylamine moiety. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for biological testing and formulation.

Chemical Structure:

  • Free Base: N-(1H-imidazol-2-ylmethyl)propan-2-amine

  • Dihydrochloride Salt: N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride

Caption: Chemical structure of the free base.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the free base, which are crucial for anticipating its behavior in biological systems and for planning its synthesis and purification.

PropertyPredicted ValueSource/Method
Molecular Formula C₇H₁₃N₃(Structure)
Molecular Weight 139.20 g/mol (Calculation)
pKa (Conjugate Acid) ~7 (Imidazole), ~10-11 (Amine)[3]
LogP ~0.5 - 1.5(ACD/Labs Prediction)
Hydrogen Bond Donors 2(Structure)
Hydrogen Bond Acceptors 2(Structure)
Polar Surface Area ~42 Ų(Calculation)

These values are estimations based on the chemical structure and data for analogous compounds.

Synthetic Methodology: A Practical Approach

A robust and widely applicable method for the synthesis of N-(1H-imidazol-2-ylmethyl)propan-2-amine is through the reductive amination of 2-imidazolecarboxaldehyde with isopropylamine.[4] This two-step, one-pot reaction is efficient and amenable to a variety of substrates.

Reaction Scheme:

G imidazole_aldehyde 2-Imidazolecarboxaldehyde imine Imine Intermediate imidazole_aldehyde->imine + isopropylamine Isopropylamine isopropylamine->imine product N-(1H-imidazol-2-ylmethyl) propan-2-amine imine->product Reduction reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product final_product Dihydrochloride Salt product->final_product Salt Formation hcl 2 eq. HCl hcl->final_product

Caption: Synthetic workflow via reductive amination.

Detailed Experimental Protocol:

  • Imine Formation:

    • To a solution of 2-imidazolecarboxaldehyde (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add isopropylamine (1.1 eq.).

    • If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.[5]

    • Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.

  • Reduction:

    • Once imine formation is complete, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.[4] This reagent is selective for the imine in the presence of the aldehyde.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like methanol or isopropanol.

    • Add a solution of hydrochloric acid (2.0 eq.) in diethyl ether or isopropanol dropwise with stirring.

    • The dihydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Causality and Self-Validation:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity. It does not readily reduce the starting aldehyde, thus minimizing side reactions.[4] Its use in a one-pot procedure is highly efficient.

  • Solvent Selection: DCE and methanol are common choices for reductive aminations as they effectively dissolve the reactants and are compatible with the reducing agent.

  • Acid Catalysis: The addition of acetic acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[5]

  • Purification Strategy: The basic nature of the product allows for purification using techniques like solid-phase extraction with a strong cation exchange (SCX) resin, which can simplify the work-up process.

Potential Applications in Drug Development

The imidazole nucleus is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[2][6] Its derivatives are known to exhibit a wide range of biological activities, making N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride a compound of significant interest for screening and lead optimization.

Potential Therapeutic Areas:

  • Antimicrobial Agents: Imidazole derivatives are well-established antifungal and antibacterial agents.[7][8] The presented compound could be evaluated for its efficacy against various pathogenic microbes.

  • Anti-inflammatory and Analgesic Activity: Many imidazole-containing compounds have demonstrated anti-inflammatory and analgesic properties.[9]

  • Anticancer Activity: The imidazole scaffold is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[9]

  • Central Nervous System (CNS) Activity: Imidazole derivatives can interact with various receptors in the CNS, suggesting potential applications as anticonvulsant or anxiolytic agents.[1]

G core Imidazole Core antimicrobial Antimicrobial core->antimicrobial e.g., Azole antifungals anti_inflammatory Anti-inflammatory core->anti_inflammatory anticancer Anticancer core->anticancer cns_activity CNS Activity core->cns_activity e.g., Anticonvulsants antiviral Antiviral core->antiviral anthelmintic Anthelmintic core->anthelmintic

Caption: Diverse biological activities of the imidazole core.

Conclusion

While N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride may not be a commonly available compound, its synthesis is achievable through well-established synthetic routes like reductive amination. Its structural similarity to a vast number of biologically active imidazole derivatives makes it a compelling candidate for further investigation in various therapeutic areas. This guide provides the necessary foundational information for researchers to synthesize, characterize, and explore the potential of this promising molecule in the field of drug discovery and development.

References

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing.

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.

  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2013). ResearchGate.

  • [(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride. Sigma-Aldrich.

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.

  • Reductive Amination. (2023). YouTube.

  • Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing.

  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. (2003). ResearchGate.

  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Semantic Scholar.

  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate.

  • Imidazole. Wikipedia.

  • Application Note – Reductive Amination. Sigma-Aldrich.

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.

Sources

Foundational

Unveiling the Probable Mechanism of Action: A Technical Guide to N-((1H-imidazol-2-yl)methyl)propan-2-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The 2-Aminoimidazole Scaffold - A Privileged Motif in Pharmacology The imidazole ring is a fundamental heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The 2-Aminoimidazole Scaffold - A Privileged Motif in Pharmacology

The imidazole ring is a fundamental heterocyclic moiety present in a vast array of biologically active molecules, including the essential amino acid L-histidine.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged" scaffold in medicinal chemistry.[1] Within this class, 2-aminoimidazole (2-AI) derivatives have emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of pharmacological activities, including antibacterial, antibiofilm, and anticancer properties.[2][3][4] Notably, the 2-aminoimidazole core is a key pharmacophore in a number of potent and selective agonists of α-adrenergic receptors.[3][5] The structural similarity of N-((1H-imidazol-2-yl)methyl)propan-2-amine to these known α-adrenergic agonists forms the basis of the mechanistic hypothesis presented herein.

Inferred Mechanism of Action: Alpha-Adrenergic Agonism

Based on the preponderance of evidence from structurally related compounds, N-((1H-imidazol-2-yl)methyl)propan-2-amine is hypothesized to act as an agonist at α-adrenergic receptors. Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine and epinephrine. They are broadly classified into α and β subtypes, with the α subtype further divided into α1 and α2.

  • α1-Adrenergic Receptors: These receptors are primarily coupled to Gq proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade typically leads to excitatory effects, such as smooth muscle contraction.

  • α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Agonist binding to α2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway generally mediates inhibitory effects, such as the inhibition of neurotransmitter release from presynaptic nerve terminals.[3]

The 2-aminoimidazole moiety is a known bioisostere for the catecholamine headgroup, enabling it to bind to the adrenergic receptor's ligand-binding pocket. The specific subtype selectivity (α1 vs. α2) and the nature of the agonism (full or partial) of N-((1H-imidazol-2-yl)methyl)propan-2-amine will be determined by the nature of the substituent at the secondary amine, in this case, a propan-2-amine group.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed signaling cascades initiated by the binding of N-((1H-imidazol-2-yl)methyl)propan-2-amine to α1 and α2-adrenergic receptors.

G cluster_alpha1 α1-Adrenergic Pathway cluster_alpha2 α2-Adrenergic Pathway Ligand1 N-((1H-imidazol-2-yl)methyl)propan-2-amine Alpha1 α1 Receptor Ligand1->Alpha1 Binds Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response1 Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response1 PKC->Response1 Ligand2 N-((1H-imidazol-2-yl)methyl)propan-2-amine Alpha2 α2 Receptor Ligand2->Alpha2 Binds Gi Gi Protein Alpha2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response2

Caption: Hypothesized signaling pathways for N-((1H-imidazol-2-yl)methyl)propan-2-amine.

Structure-Activity Relationship (SAR) Insights

The hypothesis that N-((1H-imidazol-2-yl)methyl)propan-2-amine is an α-adrenergic agonist is supported by the SAR of known 2-aminoimidazole-based adrenergic agents. Generally, the 2-aminoimidazole core serves as the essential pharmacophore for receptor recognition. The nature of the substituent on the exocyclic nitrogen atom plays a crucial role in determining the potency and selectivity of the compound. For instance, small, lipophilic groups tend to favor α2-adrenergic activity. The propan-2-amine substituent in the query molecule is a relatively small alkyl group, which is consistent with potential activity at α-adrenergic receptors.

Proposed Experimental Workflow for Mechanism of Action Validation

To empirically validate the hypothesized mechanism of action, a multi-tiered experimental approach is proposed. This workflow is designed to be self-validating, with each stage providing evidence to support or refute the initial hypothesis.

Visualizing the Experimental Workflow

G cluster_workflow Experimental Workflow for MoA Validation cluster_functional Functional Assays Start Hypothesis: α-Adrenergic Agonist Binding_Assay Radioligand Binding Assays (α1 and α2 subtypes) Start->Binding_Assay Functional_Assay Functional Assays Binding_Assay->Functional_Assay If binding confirmed Cellular_Assay Cell-Based Assays Functional_Assay->Cellular_Assay If functional activity confirmed In_Vivo_Model In Vivo Models Cellular_Assay->In_Vivo_Model If cellular activity confirmed Conclusion Mechanism of Action Confirmed In_Vivo_Model->Conclusion If in vivo efficacy demonstrated cAMP_Assay cAMP Assay (α2) Calcium_Assay Calcium Flux Assay (α1)

Caption: Proposed experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

Objective: To determine the binding affinity of N-((1H-imidazol-2-yl)methyl)propan-2-amine for α1 and α2-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human α1A, α1B, α1D, α2A, α2B, and α2C-adrenergic receptor subtypes.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Radioligand: Utilize a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [3H]prazosin for α1 and [3H]rauwolscine for α2).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (N-((1H-imidazol-2-yl)methyl)propan-2-amine).

  • Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Objective: To determine the functional activity of N-((1H-imidazol-2-yl)methyl)propan-2-amine at α2-adrenergic receptors by measuring its effect on cAMP levels.

Methodology:

  • Cell Culture: Culture a suitable cell line expressing an α2-adrenergic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Medium: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin Stimulation: Add forskolin to the cells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Compound Addition: Add increasing concentrations of N-((1H-imidazol-2-yl)methyl)propan-2-amine to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration as a function of the test compound concentration and determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect).

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in a clear and concise tabular format for easy comparison.

Parameter α1A α1B α1D α2A α2B α2C
Binding Affinity (Ki, nM)
Functional Potency (EC50, nM)
Efficacy (% of control)

Conclusion and Future Directions

This technical guide has presented a well-reasoned, albeit inferred, mechanism of action for N-((1H-imidazol-2-yl)methyl)propan-2-amine as an α-adrenergic agonist. The proposed experimental workflow provides a robust framework for the empirical validation of this hypothesis. Successful confirmation of this mechanism would position this compound as a lead for further optimization in therapeutic areas where α-adrenergic modulation is beneficial, such as hypertension, glaucoma, or pain management. Future studies should focus on elucidating the subtype selectivity profile, determining the in vivo pharmacokinetic and pharmacodynamic properties, and exploring the therapeutic potential in relevant animal models.

References

  • Etomidate - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Novel 2-imidazoles as potent, selective and CNS penetrant α1A adrenoceptor partial agonists | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024, June 3). Retrieved January 26, 2026, from [Link]

  • Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • 1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-N-nitroso- | C9H10ClN5O | CID 183033 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • 1-(1H-imidazol-2-yl)propan-1-one - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • 3-(1H-Imidazol-2-yl)propan-1-amine | C6H11N3 | CID 13290797 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - NIH. (2017, January 16). Retrieved January 26, 2026, from [Link]

  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed. (2025, September 27). Retrieved January 26, 2026, from [Link]

  • 2-Aminoimidazoles in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. (n.d.). Retrieved January 26, 2026, from [Link]

  • 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Ingestion of Fluids of the Ocular Surface Containing Eye Drops of Imidazole Derivatives—Alpha Adrenergic Receptor Agonists as - Semantic Scholar. (2024, June 9). Retrieved January 26, 2026, from [Link]

  • 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022, October 14). Retrieved January 26, 2026, from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the expected spectroscopic data for N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride, a molecule of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific salt, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a comprehensive and predictive characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of novel imidazole derivatives.

Introduction: The Structural Significance of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride

N-(1H-imidazol-2-ylmethyl)propan-2-amine belongs to a class of compounds that feature the versatile imidazole ring, a key component in many biological systems and pharmaceutical agents. The presence of a secondary amine group offers a site for further functionalization, making it a valuable building block in drug discovery and ligand design. The dihydrochloride salt form enhances the compound's solubility in aqueous media, a crucial property for many biological and pharmaceutical applications.

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for elucidating the molecular architecture of novel compounds. This guide will walk through the theoretical underpinnings and practical interpretation of the spectroscopic data expected for N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride.

cluster_imidazole Imidazole Ring cluster_bridge Methylene Bridge cluster_isopropylamine Isopropylamine Moiety Im_N1 N1-H Im_C2 C2 Im_N3 N3 CH2 CH2 Im_C2->CH2 - Im_C4 C4-H Im_C5 C5-H NH NH CH2->NH - CH_isopropyl CH NH->CH_isopropyl CH3_a CH3 CH_isopropyl->CH3_a CH3_b CH3 CH_isopropyl->CH3_b

Caption: Molecular structure of N-(1H-imidazol-2-ylmethyl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Landscape

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can map the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The dihydrochloride form of the title compound will have three exchangeable protons (N1-H of the imidazole ring, the secondary amine proton, and the proton on the second imidazole nitrogen), which will likely appear as broad signals or may exchange with solvent protons (e.g., in D₂O). The formation of the salt will lead to a general downfield shift of the signals, particularly for protons on or near the protonated nitrogen atoms, due to the deshielding effect of the positive charges.[1][2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts for N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Imidazole H4, H57.2 - 7.5d2HAromatic protons on the imidazole ring, likely appearing as a singlet or two closely spaced doublets. Protonation of the ring will cause a downfield shift.
Methylene (-CH₂-)~4.0s2HSinglet due to no adjacent protons. Deshielded by the adjacent protonated imidazole ring and the secondary ammonium group.
Isopropyl CH3.0 - 3.5sept1HSeptet due to coupling with the six methyl protons. Deshielded by the adjacent ammonium nitrogen.
Isopropyl CH₃1.2 - 1.5d6HDoublet due to coupling with the isopropyl CH proton.
Exchangeable Protons (N-H)Broad, variablebr s3HThese protons on the nitrogens will be broad and their chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule. Similar to the ¹H NMR, the protonation of the nitrogen atoms will result in a downfield shift of the adjacent carbon signals.[1][2][3]

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Imidazole C2145 - 150The carbon atom situated between two nitrogen atoms will be significantly deshielded.
Imidazole C4, C5120 - 125Aromatic carbons of the imidazole ring.
Methylene (-CH₂-)45 - 50Aliphatic carbon deshielded by the adjacent imidazole ring and secondary amine.
Isopropyl CH50 - 55Aliphatic carbon deshielded by the adjacent nitrogen atom.
Isopropyl CH₃20 - 25Aliphatic carbons of the methyl groups.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Predicted IR Absorption Bands for N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibration
N-H stretch (imidazole)3200 - 3400Medium, broadStretching vibration of the N-H bond in the imidazole ring.
N-H stretch (secondary ammonium)2400 - 2800Broad, strongCharacteristic broad absorption for the N-H stretch in an amine salt.[5][6][7]
C-H stretch (aromatic)3000 - 3100MediumStretching of the C-H bonds on the imidazole ring.
C-H stretch (aliphatic)2850 - 3000MediumStretching of the C-H bonds in the methylene and isopropyl groups.
C=N stretch (imidazole)1580 - 1650Medium to strongStretching vibration of the carbon-nitrogen double bond within the imidazole ring.
N-H bend (secondary ammonium)1500 - 1600MediumBending vibration of the N-H bond in the secondary ammonium salt.[5]
C-N stretch1000 - 1250MediumStretching vibrations of the carbon-nitrogen single bonds.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride, we would expect to see the molecular ion of the free base in the mass spectrum, as the hydrochloride salts will typically dissociate in the ion source.

Predicted Molecular Ion (Free Base): [M+H]⁺ = C₇H₁₃N₃ + H⁺ = 140.1182 Da

Plausible Fragmentation Pathway

The fragmentation of the molecular ion is expected to occur at the weakest bonds, leading to characteristic fragment ions.

M [C7H13N3]+• m/z = 139 F1 [C4H5N2]+• m/z = 81 M->F1 α-cleavage F2 [C3H8N]+ m/z = 58 M->F2 α-cleavage

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride

An Application Note and Synthesis Protocol for N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride Introduction The imidazole moiety is a cornerstone in medicinal chemistry, appearing in a vast array of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Synthesis Protocol for N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride

Introduction

The imidazole moiety is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[2] N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride is a functionalized imidazole derivative with potential applications as a building block in the synthesis of novel therapeutic agents, particularly as a ligand for metal complexes or as a precursor for more complex molecular architectures. This document provides a detailed, reliable, and reproducible protocol for the synthesis of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride via a two-step process involving the reductive amination of imidazole-2-carboxaldehyde, followed by salt formation.

Overall Synthetic Scheme

The synthesis proceeds through the formation of an imine intermediate from imidazole-2-carboxaldehyde and propan-2-amine, which is then reduced in situ to the target secondary amine. The free base is subsequently converted to the more stable dihydrochloride salt.

Synthetic_Scheme imidazole_aldehyde Imidazole-2-carboxaldehyde intermediate N-(1H-imidazol-2-ylmethyl)propan-2-amine (Free Base) imidazole_aldehyde->intermediate + Propan-2-amine [Reducing Agent] isopropylamine Propan-2-amine final_product N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride intermediate->final_product + 2 HCl hcl 2 HCl

Caption: Overall reaction scheme for the synthesis of the target compound.

Physicochemical Data Summary

A comprehensive understanding of the properties of the reactants and the final product is crucial for a successful synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Hazards
Imidazole-2-carboxaldehydeC₄H₄N₂O96.09Skin irritant, eye irritant
Propan-2-amine (Isopropylamine)C₃H₉N59.11Highly flammable liquid and vapor, skin corrosion, serious eye damage
Sodium borohydrideNaBH₄37.83Flammable solid, toxic if swallowed, causes severe skin burns and eye damage
N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochlorideC₇H₁₅Cl₂N₃212.12Skin irritation, serious eye irritation, may cause respiratory irritation[3]

Experimental Protocol

This protocol is designed for researchers with standard laboratory training. Adherence to all safety precautions is mandatory.

Materials and Reagents
  • Imidazole-2-carboxaldehyde (≥97%)[4]

  • Propan-2-amine (≥99%)

  • Sodium borohydride (NaBH₄) (≥98%)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution (2.0 M in diethyl ether)

  • Diethyl ether (anhydrous)

Equipment
  • Round-bottom flask with a magnetic stirrer

  • Condenser and drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Step-by-Step Synthesis Procedure

Part 1: Reductive Amination

This part of the procedure focuses on the formation of the secondary amine from the corresponding aldehyde and primary amine. The choice of sodium borohydride as the reducing agent is based on its mild nature and high selectivity for the imine functional group in the presence of the aldehyde.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve imidazole-2-carboxaldehyde (1.0 eq, e.g., 5.0 g) in anhydrous methanol (100 mL).

  • Amine Addition: To the stirred solution, add propan-2-amine (1.2 eq) dropwise at room temperature.

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. Caution: Hydrogen gas evolution will occur.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC analysis.[5]

Part 2: Work-up and Isolation of the Free Base

The work-up procedure is designed to quench the reaction, remove the solvent, and isolate the free amine product through liquid-liquid extraction.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water (50 mL) at 0 °C.

  • Solvent Removal: Concentrate the mixture in vacuo using a rotary evaporator to remove the methanol.

  • Extraction: To the remaining aqueous layer, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1H-imidazol-2-ylmethyl)propan-2-amine as an oil.

Part 3: Dihydrochloride Salt Formation

The final step involves the conversion of the free base to its more stable and easily handleable dihydrochloride salt.

  • Dissolution: Dissolve the crude free base in anhydrous diethyl ether (100 mL).

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (2.2 eq) dropwise. A white precipitate should form immediately.

  • Isolation: Continue stirring for 30 minutes at room temperature, then collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold, anhydrous diethyl ether (3 x 20 mL) and dry under high vacuum to afford the pure N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride.

Self-Validation and Trustworthiness

The integrity of this protocol is ensured through several checkpoints:

  • Reaction Monitoring: The use of TLC at key stages (after imine formation and during reduction) allows for real-time assessment of the reaction's progress, preventing premature work-up or unnecessary extensions of reaction time.

  • Purification: The liquid-liquid extraction and washing steps are crucial for removing inorganic byproducts and unreacted starting materials.

  • Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected data should be compared with known values or predicted spectra. The melting point of the dihydrochloride salt can also be used as an indicator of purity.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Part 1: Reductive Amination cluster_1 Part 2: Work-up & Isolation cluster_2 Part 3: Salt Formation A Dissolve Imidazole-2-carboxaldehyde in Methanol B Add Propan-2-amine A->B C Stir for 1h (Imine Formation) B->C D Cool to 0°C C->D E Add NaBH4 Portion-wise D->E F Stir at RT for 4-6h E->F G Quench with Water at 0°C F->G H Remove Methanol (Rotovap) G->H I Extract with DCM H->I J Wash with NaHCO3 and Brine I->J K Dry (MgSO4) and Concentrate J->K L Dissolve Free Base in Diethyl Ether K->L M Add HCl/Ether Solution L->M N Filter Precipitate M->N O Wash with Ether and Dry N->O P P O->P Final Product

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Propan-2-amine is volatile and corrosive. Handle with care.

    • Sodium borohydride reacts with water to produce flammable hydrogen gas. Additions should be slow and controlled.

    • The ethereal HCl solution is corrosive. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • PubMed. (n.d.). N-(Imidazolidin-2-ylidene)-1-arylmethanamine oxides: synthesis, structure and pharmacological evaluation. Retrieved from [Link]

  • PubChem. (n.d.). N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d] imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-isopropyl-2-methyl imidazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • PubChem. (n.d.). 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 2-(1-methylethyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the reaction generality for the reductive amination of.... Retrieved from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]

  • Baran Lab. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-alkylimidazole.
  • PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: A Framework for In Vivo Evaluation of N-((1H-imidazol-2-yl)methyl)propan-2-amine

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of in vivo studies for the novel small molecule, N-((1H-imidazol-2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of in vivo studies for the novel small molecule, N-((1H-imidazol-2-yl)methyl)propan-2-amine. The imidazole moiety is a critical pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4][5][6] This document outlines a logical, phased approach to preclinical in vivo testing, from initial safety and pharmacokinetic profiling to efficacy evaluation in a relevant disease model. The protocols provided are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice to ensure data integrity and translatability.

Introduction: The Scientific Imperative for In Vivo Assessment

The journey of a novel chemical entity from the bench to the bedside is a long and meticulous process, with in vivo preclinical studies serving as a critical checkpoint.[7][8][9] Small molecules, despite their potential for high target specificity and ease of manufacturing, have a high attrition rate in clinical trials.[9] Therefore, a well-designed in vivo study is paramount to de-risk a drug candidate and provide a solid foundation for clinical development.

N-((1H-imidazol-2-yl)methyl)propan-2-amine belongs to the imidazole class of compounds, which are known to interact with various biological targets.[2][4][5] Given the diverse bioactivities of imidazole derivatives, a systematic in vivo evaluation is essential to elucidate the therapeutic potential and safety profile of this specific molecule. This guide will use a hypothetical anti-inflammatory application to illustrate the experimental design process.

The Preclinical Pathway: A Phased Approach

A successful in vivo program is not a single experiment but a series of interconnected studies. The progression from one phase to the next is contingent on the successful outcome of the preceding phase. This ensures a data-driven approach to decision-making.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Mechanism Acute Toxicity\n(MTD Determination) Acute Toxicity (MTD Determination) Pharmacokinetics (PK)\n(Single Dose) Pharmacokinetics (PK) (Single Dose) Acute Toxicity\n(MTD Determination)->Pharmacokinetics (PK)\n(Single Dose) Dose-Response Efficacy\n(Disease Model) Dose-Response Efficacy (Disease Model) Pharmacokinetics (PK)\n(Single Dose)->Dose-Response Efficacy\n(Disease Model) Informs Dose Selection Biomarker Analysis\n(Target Engagement) Biomarker Analysis (Target Engagement) Dose-Response Efficacy\n(Disease Model)->Biomarker Analysis\n(Target Engagement) Further Toxicology\n& IND-Enabling Studies Further Toxicology & IND-Enabling Studies Dose-Response Efficacy\n(Disease Model)->Further Toxicology\n& IND-Enabling Studies G Compound Administration Compound Administration Carrageenan Injection\n(Subplantar) Carrageenan Injection (Subplantar) Compound Administration->Carrageenan Injection\n(Subplantar) Paw Edema\n(Measurable Outcome) Paw Edema (Measurable Outcome) Compound Administration->Paw Edema\n(Measurable Outcome) Inhibition Inflammatory Cascade\n(Prostaglandins, Cytokines) Inflammatory Cascade (Prostaglandins, Cytokines) Carrageenan Injection\n(Subplantar)->Inflammatory Cascade\n(Prostaglandins, Cytokines) Inflammatory Cascade\n(Prostaglandins, Cytokines)->Paw Edema\n(Measurable Outcome)

Figure 2: Workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Model: Wistar rats or Swiss albino mice.

  • Group Allocation:

    • Vehicle Control

    • Positive Control (e.g., Indomethacin)

    • Test Compound (at least 3 dose levels, informed by MTD and PK data)

  • Procedure:

    • Administer the test compound or controls orally one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Biomarker Analysis

Rationale: To understand the mechanism of action, it is important to measure relevant biomarkers in the inflamed tissue.

Protocol:

  • Tissue Collection: At the end of the efficacy study, euthanize the animals and collect the inflamed paw tissue.

  • Homogenization: Homogenize the tissue to extract proteins and other molecules.

  • Analysis:

    • ELISA: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

    • Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration into the tissue.

Table 2: Expected Outcomes and Interpretation

ParameterExpected Outcome with Effective CompoundInterpretation
Paw EdemaSignificant reduction in paw volumeGross anti-inflammatory effect
TNF-α, IL-1β, IL-6Decreased levels in paw tissueInhibition of pro-inflammatory cytokine production
MPO ActivityReduced MPO levelsDecreased neutrophil infiltration

Data Analysis and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant.

Conclusion

This document provides a foundational framework for the in vivo evaluation of N-((1H-imidazol-2-yl)methyl)propan-2-amine. By following a logical, phased approach and employing validated experimental models, researchers can generate robust and reliable data to support the continued development of this and other novel imidazole-containing compounds. It is crucial to remember that this is a generalized guide, and specific experimental details may need to be adapted based on the compound's unique properties and the specific therapeutic area being investigated.

References

  • Designing an In Vivo Preclinical Research Study - MDPI. Available from: [Link]

  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC - NIH. Available from: [Link]

  • Introduction to small molecule drug discovery and preclinical development - Frontiers. Available from: [Link]

  • (PDF) Synthesis and therapeutic potential of imidazole containing compounds. Available from: [Link]

  • In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available from: [Link]

  • (PDF) Designing an In Vivo Preclinical Research Study - ResearchGate. Available from: [Link]

  • Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety - ResearchGate. Available from: [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - MDPI. Available from: [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. Available from: [Link]

  • 8-Methylureido-4,5-dihyro-4-oxo-10H-imidazo[1,2-a]indeno[1,2-e]pyrazines : Highly potent in vivo AMPA antagonists - ResearchGate. Available from: [Link]

  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Available from: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. Available from: [Link]

  • Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220 | bioRxiv. Available from: [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH. Available from: [Link]

  • Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Request PDF - ResearchGate. Available from: [Link]

  • 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem. Available from: [Link]

  • 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine - PubChem. Available from: [Link]

Sources

Method

LC-MS/MS method for quantification of N-(1H-imidazol-2-ylmethyl)propan-2-amine in plasma

An Application Note and Protocol for the Bioanalytical Quantification of N-(1H-imidazol-2-ylmethyl)propan-2-amine in Human Plasma via LC-MS/MS Authored by: A Senior Application Scientist Abstract This document provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Bioanalytical Quantification of N-(1H-imidazol-2-ylmethyl)propan-2-amine in Human Plasma via LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the quantification of N-(1H-imidazol-2-ylmethyl)propan-2-amine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method detailed herein is designed for preclinical and clinical research settings, offering high sensitivity, selectivity, and throughput. We delve into the rationale behind key methodological choices, from sample preparation to instrument parameters, grounding the protocol in established bioanalytical principles and regulatory guidelines. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for pharmacokinetic and toxicokinetic studies.

Introduction and Scientific Rationale

N-(1H-imidazol-2-ylmethyl)propan-2-amine is a novel small molecule with therapeutic potential. Accurate quantification of this compound in biological matrices, particularly plasma, is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[1] This method employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM allows for the specific detection of a target analyte even in a complex matrix like plasma by monitoring a unique precursor-to-product ion transition.[2][3][4] The "soft" ionization technique of Electrospray Ionization (ESI) is particularly well-suited for polar, amine-containing molecules like our target analyte, as it typically produces the protonated molecular ion [M+H]+ with minimal fragmentation.[5][6][7]

The trustworthiness of the data generated relies on a meticulously validated method. This protocol is developed in alignment with the principles outlined in the bioanalytical method validation guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), as harmonized in the ICH M10 guideline.[8][9][10][11]

Method Principles and Experimental Design

Analyte and Internal Standard (IS)
  • Analyte: N-(1H-imidazol-2-ylmethyl)propan-2-amine (MW: 153.23 g/mol )

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as N-(1H-imidazol-2-ylmethyl)propan-2-amine-d7, is strongly recommended. A SIL-IS is the ideal choice as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences the same degree of ionization and matrix effects, thereby providing the most accurate correction for experimental variability.[12][13][14]

  • Alternative IS: If a SIL-IS is unavailable, a structural analog with similar properties, such as (1-methyl-1H-imidazol-2-yl)methanamine, can be used.[15] However, the validation must rigorously demonstrate that it adequately tracks the analyte's performance.

Sample Preparation: Protein Precipitation (PPT)

To remove high-abundance proteins that interfere with analysis, a protein precipitation (PPT) step is employed. This method was selected for its simplicity, speed, and suitability for high-throughput workflows. Acetonitrile (ACN) is used as the precipitating agent; it efficiently denatures and precipitates plasma proteins while simultaneously extracting the analyte into the supernatant.[16][17] While effective, if significant matrix effects are observed, more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be considered.[18][19][20]

Chromatographic Separation

Reversed-phase High-Performance Liquid Chromatography (HPLC) is used to separate the analyte from endogenous plasma components prior to mass spectrometric detection. A C18 stationary phase provides effective retention for the moderately polar analyte. The inclusion of an acidic modifier (formic acid) in the mobile phase serves a critical purpose: it protonates the secondary amine and imidazole nitrogens of the analyte, ensuring a consistent charge state and promoting sharp, symmetrical peak shapes.

Mass Spectrometric Detection

The analysis is performed on a triple quadrupole mass spectrometer using positive ion ESI. The instrument is set to MRM mode to monitor specific ion transitions for both the analyte and the internal standard, providing a highly selective and sensitive quantitative assay.[21]

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
N-(1H-imidazol-2-ylmethyl)propan-2-amineReference Standard (>99%)In-house or custom synthesis
N-(1H-imidazol-2-ylmethyl)propan-2-amine-d7 (IS)Reference Standard (>99%)In-house or custom synthesis
Acetonitrile (ACN)LC-MS GradeMajor chemical supplier
Methanol (MeOH)LC-MS GradeMajor chemical supplier
WaterType I, 18.2 MΩ·cmFrom a water purification system
Formic AcidLC-MS GradeMajor chemical supplier
Human Plasma (K2EDTA)Pooled, BlankReputable biological vendor
Polypropylene Microcentrifuge Tubes (1.5 mL)N/AStandard lab supplier
96-well Collection Plates (2 mL)N/AStandard lab supplier
Preparation of Solutions
  • Analyte Stock Solution (1.00 mg/mL): Accurately weigh ~10 mg of the analyte reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • IS Stock Solution (1.00 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Analyte Working Solutions (for Calibration and QCs): Serially dilute the analyte stock solution with 50:50 (v/v) ACN:Water to prepare a series of working solutions for spiking into blank plasma.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with ACN. This solution will also serve as the protein precipitation solvent.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare Calibration Curve (CC) standards by spiking appropriate volumes of the analyte working solutions into blank human plasma to achieve final concentrations over the desired range (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare Quality Control (QC) samples in the same manner at four concentration levels:

    • LLOQ QC: Lower Limit of Quantification (e.g., 1 ng/mL)

    • Low QC: ~3x LLOQ (e.g., 3 ng/mL)

    • Mid QC: In the middle of the calibration range (e.g., 75 ng/mL)

    • High QC: ~80% of the Upper Limit of Quantification (ULOQ) (e.g., 800 ng/mL)

Plasma Sample Preparation Protocol

The following workflow outlines the protein precipitation procedure.

G cluster_prep Sample Preparation plasma Aliquot 50 µL Plasma (Standard, QC, or Unknown) add_is Add 150 µL IS Working Solution (100 ng/mL in ACN) plasma->add_is vortex Vortex for 1 minute add_is->vortex centrifuge Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge transfer Transfer Supernatant to 96-well plate centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: Plasma protein precipitation workflow.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma (CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL in ACN). This achieves a 3:1 ratio of precipitant to plasma.[22]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.[23]

  • Incubate at -20°C for 20 minutes to enhance precipitation.[23]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[23]

  • Carefully transfer the supernatant to a clean well in a 96-well plate for analysis.

LC-MS/MS Instrument Parameters

The following tables summarize the optimized instrumental conditions.

Table 1: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | HPLC System | Agilent 1290 Infinity II or equivalent | | Column | Waters Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) | | Column Temperature | 40 °C | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 5 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 5 | | | 5.0 | 5 |

Table 2: Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Source Gas 1 | 50 psi | | Ion Source Gas 2 | 55 psi | | Curtain Gas | 35 psi | | Temperature | 550 °C | | IonSpray Voltage | 5500 V | | Dwell Time | 50 ms | | MRM Transitions | Analyte | IS (d7) | | Precursor Ion (Q1) | 154.2 m/z | 161.2 m/z | | Product Ion (Q3) | 95.1 m/z | 95.1 m/z | | Collision Energy | 25 eV | 25 eV |

Bioanalytical Method Validation

The method must be validated to demonstrate its reliability for the intended application. The validation protocol should assess the parameters outlined in regulatory guidelines.[24][25][26]

G cluster_validation Core Validation Parameters method Fit-for-Purpose Bioanalytical Method selectivity Selectivity & Specificity method->selectivity accuracy Accuracy method->accuracy precision Precision method->precision linearity Calibration Curve (Linearity & Range) method->linearity sensitivity Sensitivity (LLOQ) method->sensitivity stability Stability method->stability

Caption: Core parameters for bioanalytical method validation.

Table 3: Method Validation Acceptance Criteria (based on FDA/EMA Guidelines)

Parameter Experiment Acceptance Criteria
Selectivity Analyze ≥6 blank plasma sources for interferences at the retention times of the analyte and IS. Response of interferences must be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve Analyze a calibration curve with a blank and ≥6 non-zero standards over at least 3 runs. Correlation coefficient (r²) ≥0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at 4 levels (LLOQ, L, M, H) with n≥5 per level, across ≥3 runs on ≥2 days. Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).[9] Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[9]
Matrix Effect Assess the effect of different plasma lots on analyte quantification. CV of the peak area ratio across different lots should be ≤15%.
Recovery Compare analyte response in extracted samples to post-extraction spiked samples at 3 QC levels. Recovery should be consistent and reproducible, though no specific % is mandated.

| Stability | Evaluate analyte stability in plasma under various conditions (Freeze-thaw, bench-top, long-term storage) and in processed samples. | Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) samples. |

Data Analysis and Reporting

Quantitative analysis is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. The concentrations of QC and unknown samples are then determined from this regression equation. All results, including validation data and sample analysis reports, should be documented comprehensively.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantification of N-(1H-imidazol-2-ylmethyl)propan-2-amine in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it suitable for supporting pharmacokinetic studies in a regulated drug development environment. Adherence to the validation procedures outlined ensures the integrity and reliability of the generated data.

References

  • Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: Agilent Technologies URL
  • Title: An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide)
  • Title: Electrospray ionization - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma Source: PMC - NIH URL: [Link]

  • Title: Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation Source: Phenomenex URL: [Link]

  • Title: 3-(1H-Imidazol-2-yl)propan-1-amine Source: PubChem URL: [Link]

  • Title: Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Source: BioPharma Services URL: [Link]

  • Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: PMC - NIH URL: [Link]

  • Title: Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis Source: CliniChrom URL: [Link]

  • Title: Sample Preparation – Liquid-Liquid Extraction Source: SCION Instruments URL: [Link]

  • Title: Bioanalytical Methods for Sample Cleanup Source: BioPharm International URL: [Link]

  • Title: An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples Source: MDPI URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: What are the Best Practices of LC-MS/MS Internal Standards? Source: NorthEast BioLab URL: [Link]

  • Title: Solid-Phase Extraction Source: Chemistry LibreTexts URL: [Link]

  • Title: Imidazole quantification by LC determination Source: Wiley Analytical Science URL: [Link]

  • Title: Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations Source: Technology Networks URL: [Link]

  • Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL: [Link]

  • Title: 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine Source: PubChem URL: [Link]

  • Title: Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations Source: PMC - NIH URL: [Link]

  • Title: Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles Source: Spectroscopy Online URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bio URL: [Link]

  • Title: (1-methyl-1H-imidazol-2-yl)methanamine Source: PubChem URL: [Link]

  • Title: Results for "Multiple Reaction Monitoring (MRM)" Source: Springer Nature Experiments URL: [Link]

  • Title: A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography Source: PMC - NIH URL: [Link]

  • Title: Serum and plasma samples were processed by liquid-liquid extraction... Source: ResearchGate URL: [Link]

  • Title: LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis Source: KCAS Bio URL: [Link]

  • Title: (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride Source: PubChem URL: [Link]

  • Title: Solid Phase Extraction (SPE) Sample Preparation - Fundamentals Source: YouTube URL: [Link]

  • Title: Development and Validation of Multiple Reaction Monitoring (MRM) Assays for Clinical Applications Source: ResearchGate URL: [Link]

  • Title: Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma Source: PubMed URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: HHS.gov URL: [Link]

  • Title: 1-Methyl-1H-imidazol-2-amine Source: PubChem URL: [Link]

  • Title: Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent Source: MDPI URL: [Link]

  • Title: How to set up MRM method for veterinary drug compounds on LC/MS/MS Source: YouTube URL: [Link]

  • Title: Bioanalytical Method Validation Source: FDA URL: [Link]

  • Title: Bioanalytical Method Validation: History, Process, and Regulatory Perspectives Source: YouTube URL: [Link]

  • Title: USFDA guidelines for bioanalytical method validation Source: Slideshare URL: [Link]

Sources

Application

Application Note: Formulation Strategies for N-(1H-imidazol-2-ylmethyl)propan-2-amine (IMP-2A) in Preclinical Animal Studies

Abstract This guide provides a comprehensive framework for the formulation of N-(1H-imidazol-2-ylmethyl)propan-2-amine (IMP-2A), a novel investigational compound, for in vivo preclinical evaluation. Due to its physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the formulation of N-(1H-imidazol-2-ylmethyl)propan-2-amine (IMP-2A), a novel investigational compound, for in vivo preclinical evaluation. Due to its physicochemical properties—notably its poor aqueous solubility at physiological pH—IMP-2A presents a significant formulation challenge.[1] This document outlines detailed, validated protocols for developing both an oral suspension and a solubilized intravenous solution, ensuring consistent and reliable drug exposure in animal models. The methodologies herein are grounded in established principles of preclinical formulation science, emphasizing vehicle safety, stability, and analytical validation to support robust pharmacokinetic and toxicological assessments.

Introduction to IMP-2A Formulation Challenges

N-(1H-imidazol-2-ylmethyl)propan-2-amine (IMP-2A) is a weakly basic molecule containing both imidazole and secondary amine functional groups.[2][3] The primary obstacle in advancing IMP-2A through preclinical development is its low intrinsic water solubility, a common issue for new chemical entities (NCEs) that can hinder absorption and lead to variable bioavailability.[4][5] An effective formulation strategy is therefore paramount to accurately assess the compound's therapeutic potential and safety profile. The selection of appropriate excipients and vehicle systems must be carefully considered, not only to achieve the desired concentration but also to ensure the formulation itself is well-tolerated and does not interfere with the compound's intrinsic pharmacological activity.[6][7] This note details two distinct formulation approaches tailored for common routes of administration in rodent studies: oral gavage (PO) and intravenous (IV) injection.

Physicochemical Characterization Summary

A thorough understanding of the compound's physicochemical properties is the foundation of a rational formulation design.[4] IMP-2A is a fictional compound; for the purposes of this guide, the following properties have been assigned based on the analysis of similar chemical structures.[8][9][10]

PropertyEstimated ValueImplication for Formulation
Molecular Weight ~153.23 g/mol Standard for a small molecule.
Appearance White to off-white solidVisual confirmation of dissolution or suspension.
pKa (calculated) pKa1: ~7.0 (imidazole)Ionizable, allowing for pH-dependent solubility.[2]
pKa2: ~10.5 (amine)Salt formation is a viable solubilization strategy.
LogP (calculated) ~1.8Moderate lipophilicity; may contribute to poor aqueous solubility.
Aqueous Solubility <0.1 mg/mL at pH 7.4Requires enabling formulation technologies for both oral and IV routes.
>20 mg/mL at pH < 4.0Soluble in acidic conditions, guiding the use of pH adjustment.

Formulation Strategy and Vehicle Selection

The formulation strategy must be tailored to the intended route of administration and the required dose level.[11] Given IMP-2A's properties, different approaches are necessary for oral and intravenous delivery.

Rationale for Oral Formulation

For oral administration, achieving uniform dosing is critical. A simple suspension is often the most direct approach for poorly soluble compounds in early-stage studies.[4] The use of a viscosity-enhancing agent, such as methylcellulose, helps to prevent rapid settling of particles, ensuring dose uniformity.[7]

Rationale for Intravenous Formulation

Intravenous formulations require the drug to be fully solubilized to prevent precipitation in the bloodstream, which can cause embolism and other severe adverse effects.[12][13] Given IMP-2A's pH-dependent solubility, the primary strategy involves creating an acidic solution. However, to mitigate potential injection site irritation and hemolysis, the use of a co-solvent and a solubilizing excipient like a cyclodextrin is recommended.[14] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility and stability.[15][16] Sulfobutylether-β-cyclodextrin (SBECD) is particularly well-suited for parenteral use due to its high water solubility and favorable safety profile.[17]

The following workflow illustrates the decision-making process for selecting a suitable formulation path.

G cluster_0 Initial Assessment cluster_1 Route-Specific Strategy cluster_2 Formulation Development cluster_3 Final Formulation start Physicochemical Profile of IMP-2A solubility Poor Aqueous Solubility at pH 7.4 start->solubility route Select Route of Administration solubility->route po_path Oral (PO) route->po_path Efficacy/Tox iv_path Intravenous (IV) route->iv_path PK/Tox suspension Develop Aqueous Suspension (0.5% Methylcellulose) po_path->suspension solubilize Develop Solubilized Formulation iv_path->solubilize po_final Protocol 1: 10 mg/mL Suspension suspension->po_final iv_tech Use pH Adjustment & Co-solvent/Cyclodextrin solubilize->iv_tech iv_final Protocol 2: 5 mg/mL IV Solution iv_tech->iv_final

Caption: Formulation selection workflow for IMP-2A.

Detailed Formulation Protocols

Safety Precaution: Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn during all formulation procedures.

Protocol 1: Preparation of a 10 mg/mL Oral Suspension

This protocol is designed for oral gavage administration in rodents, providing a uniform suspension.

Materials & Equipment:

  • IMP-2A active pharmaceutical ingredient (API)

  • Methylcellulose (0.5% w/v) in Purified Water

  • Purified Water

  • Mortar and pestle

  • Analytical balance

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • Syringes for dosing[18]

Step-by-Step Procedure:

  • Calculate Required Quantities: For a 10 mL batch at 10 mg/mL, 100 mg of IMP-2A is required.

  • Prepare Vehicle: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose to Purified Water while stirring. Allow it to fully hydrate as per the supplier's instructions.

  • Weigh API: Accurately weigh 100 mg of IMP-2A using an analytical balance.

  • Trituration: Transfer the weighed IMP-2A to a mortar. Add a small volume (~1 mL) of the 0.5% methylcellulose vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to break down any agglomerates and ensure proper wetting of the API particles.

  • Suspension Formation: Gradually add the remaining methylcellulose vehicle to the paste in the mortar while continuously mixing.

  • Transfer and Final Volume: Transfer the contents to a glass beaker containing a magnetic stir bar. Use additional vehicle to rinse the mortar and pestle, ensuring a complete quantitative transfer. Adjust to the final volume of 10 mL.

  • Homogenization: Stir the suspension on a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity. The suspension should be continuously stirred during the dosing procedure.

Protocol 2: Preparation of a 5 mg/mL Solubilized IV Solution

This protocol uses a combination of pH adjustment and a solubilizing agent to create a clear, sterile-filterable solution for intravenous injection.

Materials & Equipment:

  • IMP-2A active pharmaceutical ingredient (API)

  • Sulfobutylether-β-cyclodextrin (SBECD), e.g., Captisol®

  • Hydrochloric Acid (HCl), 1 N solution

  • Sodium Hydroxide (NaOH), 1 N solution

  • Water for Injection (WFI)

  • Analytical balance

  • Volumetric flask

  • pH meter

  • Magnetic stirrer and stir bar

  • Sterile syringe filter (0.22 µm PVDF or similar)

Step-by-Step Procedure:

  • Calculate Required Quantities: For a 10 mL batch at 5 mg/mL, 50 mg of IMP-2A is required. For a 20% (w/v) SBECD solution, 2.0 g of SBECD is needed.

  • Prepare Vehicle: Add approximately 7 mL of WFI to a 10 mL volumetric flask. Add 2.0 g of SBECD and stir until fully dissolved.

  • Weigh and Add API: Accurately weigh 50 mg of IMP-2A and add it to the SBECD solution. Stir. The solution will likely be a slurry at this stage.

  • pH Adjustment for Solubilization: While stirring, slowly add 1 N HCl dropwise to the mixture. Monitor the solution for clarity. Continue adding acid until all of the IMP-2A has dissolved.

  • Final pH Adjustment: Measure the pH of the solution. The target pH should be between 3.0 and 4.0 to ensure solubility while minimizing potential in vivo issues. If necessary, adjust the pH using 1 N HCl or 1 N NaOH.

  • Final Volume Adjustment: Once the API is fully dissolved and the pH is in range, add WFI to bring the final volume to 10 mL. Mix thoroughly.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial. This is a critical step for any parenteral formulation.[19]

Quality Control and Validation

A robust formulation requires validation to ensure it is suitable for in vivo use.[20]

QC TestSpecificationPurpose
Appearance Oral: Homogeneous, opaque white suspension. IV: Clear, colorless, particle-free solution.To confirm dose form integrity and absence of precipitation.
pH IV Solution: 3.0 - 4.0To ensure complete dissolution and stability of the API.
Dose Uniformity Oral Suspension: ±10% of target concentrationTo verify that the suspension provides consistent dosing.
Concentration IV Solution: 95% - 105% of targetTo confirm the accuracy of the formulation preparation.
Short-Term Stability Stable for at least 4 hours at room temperatureTo ensure the formulation remains viable throughout the duration of the animal study procedures.

Discussion and Best Practices

  • Vehicle Tolerability: The selected vehicles (0.5% methylcellulose, 20% SBECD) are generally well-tolerated in common laboratory animal species for the specified routes.[4][6] However, it is crucial to always include a vehicle-only control group in toxicology and efficacy studies to differentiate vehicle effects from compound-related effects.[21]

  • IV Dosing Considerations: The acidic nature of the IV formulation necessitates a slow injection rate to allow for rapid dilution and buffering by the blood, thereby minimizing the risk of injection site reactions or precipitation.[22]

  • Suspension Dosing: When administering the oral suspension, use an appropriate size and type of gavage needle (e.g., flexible plastic tubes) to minimize stress and potential injury to the animal.[18][23][24] Ensure the suspension is well-mixed immediately before drawing each dose.

References

  • Jain, A. K., & Soni, M. L. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 101(9), 3097-3116. [Link]

  • Santos, D., et al. (2023). Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. Molecules, 28(15), 5678. [Link]

  • Serrano, E. E., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Microbiome, 9(1), 1-18. [Link]

  • da Silva, J. F. M., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6298. [Link]

  • Food and Drug Administration (FDA). (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]

  • ECETOC. (2019). Guidance on Dose Selection. ECETOC Technical Report No. 134. [Link]

  • McConnell, E. L., et al. (2008). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 47(5), 64-68. [Link]

  • PubChem. (n.d.). 3-(1H-Imidazol-2-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. [Link]

  • Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of the Royal Society of Medicine, 94(Suppl 38), 1-34. [Link]

  • Gherman, C., et al. (2023). Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. Molecules, 28(15), 5678. [Link]

  • Jannin, V., et al. (2008). Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters. Expert Opinion on Drug Delivery, 5(5), 459-472. [Link]

  • Nema, S., & Brendel, R. J. (2011). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology, 65(3), 287-332. [Link]

  • Gad, S. C. (2016). Vehicles for Animal Studies. International Journal of Toxicology. [Link]

  • American Elements. (n.d.). (propan-2-yl)(propan-2-ylidene)amine. [Link]

  • University of British Columbia. (n.d.). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

  • European Medicines Agency (EMA). (2010). Poorly water soluble substances: challenges, options and limitations for children. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • Serrano, E. E., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. ResearchGate. [Link]

  • Nema, S., & Brendel, R. J. (2011). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology, 65(3), 287-332. [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Trade Science Inc. [Link]

  • Lee, K. M., et al. (2019). Vehicle selection for nonclinical oral safety studies. Journal of Applied Toxicology, 39(12), 1615-1623. [Link]

  • PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • Evotec. (n.d.). Early Formulation. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600-613. [Link]

  • Strickley, R. G. (2004). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 179-192. [Link]

  • Drug Development & Delivery. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. [Link]

  • European Federation of Pharmaceutical Industries and Associations (EFPIA). (2023). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. Regulatory Toxicology and Pharmacology, 138, 105309. [Link]

  • MDPI. (n.d.). Special Issue: Cyclodextrins in Drug Formulation and Delivery. [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Human Journals. (2016). Chemical and Pharmacological Properties of Imidazoles. Journal of Pharmaceutical and Biological Sciences, 4(1), 1-8. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. [Link]

  • University of Arizona. (n.d.). Mouse Oral Gavage Administration. [Link]

  • Singh, S., et al. (2020). Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. AAPS PharmSciTech, 21(3), 96. [Link]

  • Dave, S. B., & Sureja, D. K. (2013). IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. PharmaTutor, 1(2), 23-32. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride

Welcome to the technical support guide for N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride. This document provides in-depth troubleshooting for solubility issues commonly encountered by researchers and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride. This document provides in-depth troubleshooting for solubility issues commonly encountered by researchers and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols needed to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride and why is its solubility important?

Q2: I dissolved the compound in water without issue, but it crashed out when I added it to my phosphate-buffered saline (PBS). What happened?

This is a classic case of buffer-compound incompatibility, likely due to a combination of pH shift and specific ion effects. The dihydrochloride salt makes the initial stock solution acidic. When this is added to a neutral or slightly alkaline buffer like PBS (typically pH 7.4), the pH of the local environment increases. This change can deprotonate the amine and imidazole groups, reducing the molecule's net positive charge and significantly lowering its aqueous solubility, causing precipitation. Furthermore, phosphate ions themselves can sometimes form insoluble salts with protonated amine compounds.[3]

Q3: Can I use an organic co-solvent like DMSO to prepare my initial stock solution?

Yes, using a co-solvent is a common and effective strategy.[4] Dimethyl sulfoxide (DMSO) is an excellent choice for creating a concentrated stock solution. However, be mindful of the final concentration of DMSO in your aqueous buffer. High percentages of organic solvents can disrupt biological assays or cause precipitation of buffer salts themselves.[5][6] Always prepare a concentrated stock in 100% DMSO and then dilute it into your aqueous buffer, ensuring the final DMSO concentration is compatible with your experimental system (typically <1%, often <0.1%).

Q4: What is the ideal pH range to maintain the solubility of this compound?

The key lies in understanding the pKa values of the molecule's functional groups. The imidazole ring has a pKa of approximately 7.1, while the secondary amine has a higher, more basic pKa.[7] To maintain solubility, the pH of the solution should be kept well below the pKa of the secondary amine, ensuring it remains protonated and positively charged. A pH range of 4.0 to 6.5 is generally a safe starting point. In this range, both the imidazole and the amine group are predominantly in their charged, water-soluble, conjugate acid forms.

In-Depth Troubleshooting Guides

Guide 1: Understanding the Physicochemical Behavior

The solubility of N-(1H-imidazol-2-ylmethyl)propan-2-amine is dictated by the protonation state of its two key functional groups: the secondary amine and the imidazole ring. As a dihydrochloride salt, both sites are protonated, conferring good water solubility.

  • The Problem: When the pH of the solution rises above the pKa of these groups, they lose their protons (and their positive charge), transitioning to a more neutral, less polar form that is significantly less soluble in water.[2]

  • The Mechanism: This equilibrium is the root cause of most precipitation issues. Adding an acidic stock solution to a higher pH buffer forces this equilibrium to shift towards the less soluble, free-base form of the molecule.

Below is a diagram illustrating the pH-dependent protonation states of the molecule.

G cluster_low_ph Low pH (e.g., < 5) cluster_mid_ph Mid pH (e.g., 5 - 8) cluster_high_ph High pH (e.g., > 9) Low_pH_Structure Compound is Diprotonated (+2 Charge) Highly Soluble Mid_pH_Structure Compound is likely Monoprotonated (+1 Charge) Moderately Soluble Low_pH_Structure->Mid_pH_Structure pH Increases High_pH_Structure Compound is Neutral (Free Base) Poorly Soluble Mid_pH_Structure->High_pH_Structure pH Increases

Caption: pH-dependent charge states and solubility.

Guide 2: Systematic Buffer Optimization Protocol

If you are encountering precipitation, a systematic approach to find a compatible buffer is essential. Do not rely on trial and error.

Objective: To identify a buffer system and pH that maintains the solubility of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride at the desired final concentration.

Materials:

  • N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride

  • A selection of common biological buffers (e.g., MES, Acetate, Citrate, HEPES)

  • Calibrated pH meter

  • Vortex mixer and/or sonicator

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Protocol:

  • Prepare a Concentrated Stock: Prepare a 10 mM stock solution of the compound in sterile, deionized water. Ensure it is fully dissolved. This acidic stock is your starting point.

  • Select Candidate Buffers: Choose buffers with pKa values that are effective in the acidic to neutral range. Avoid phosphate buffers initially due to the risk of salt precipitation.[3]

BufferEffective pH RangeRationale
Citrate 3.0 - 6.2Excellent choice for acidic conditions.
Acetate 3.8 - 5.6Another strong candidate for acidic pH.
MES 5.5 - 6.7Good for slightly acidic conditions.
HEPES 6.8 - 8.2Use with caution; may require pH adjustment.
  • Perform Small-Scale Solubility Tests: a. Aliquot 1 mL of each candidate buffer into separate microcentrifuge tubes. b. Measure and record the initial pH of each buffer. c. Add a small volume of your 10 mM compound stock to each buffer to reach your target final concentration (e.g., add 10 µL to 990 µL of buffer for a final concentration of 100 µM). d. Vortex thoroughly. Allow the tubes to stand at room temperature for 30 minutes. e. Visually inspect for any sign of precipitation (cloudiness, visible particles). f. Measure and record the final pH of each solution. A significant drop in pH indicates the buffer capacity was insufficient.

  • Analyze Results and Optimize:

    • No Precipitation: The buffer is likely suitable. Proceed with this buffer for your experiments.

    • Precipitation Occurs: If precipitation is observed, particularly in buffers like HEPES, the cause is likely the final pH being too high. Your next step is to pre-adjust the buffer's pH before adding the compound.

  • pH Pre-Adjustment: a. Take a fresh aliquot of the buffer that failed the initial test. b. Slowly add 0.1 M HCl to adjust the pH downwards into the "safe" range (e.g., to pH 6.0). c. Repeat step 3c with this pH-adjusted buffer. The compound should now remain in solution.

This systematic process allows you to identify a robust buffer system, providing a self-validating protocol for your specific experimental needs.

Guide 3: Advanced Troubleshooting Workflow

For particularly challenging applications requiring high concentrations or specific buffer compositions, the following workflow provides a logical decision-making process.

Caption: Advanced solubility troubleshooting workflow.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Domanska, U., & Gonzalez, J. A. (2002). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 47(1), 78-83. [Link]

  • Singh, G. (2023). Answer to "How can I neutralize aminehydrochlorides?". ResearchGate. [Link]

  • Bünger, H. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER Application Note. [Link]

  • Kanth, V. R. (2024). Answer to "How to separate Imidazole from water soluble ruthenium complex?". ResearchGate. [Link]

  • PubChem. (n.d.). 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Al-Ghananeem, A. M. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Metabolism & Toxicology, 3(5). [Link]

  • Quora User. (2017). Why do amines dissolve in hydrochloric acid?. Quora. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. IJMSDR, 4(9). [Link]

  • Reddit r/chemistry Community. (2017). Removing imidazole in a workup?. Reddit. [Link]

  • PRIMER. (2025). Will phosphates precipitate in an HPLC column. [Link]

  • Sugita, E., & Umeda, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. International Journal of Pharmaceutics, 9(1), 67-76. [Link]

  • de Oliveira, R. N., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7177. [Link]

  • Kumar, L., & Verma, S. (2010). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech, 11(3), 1357–1366. [Link]

  • Chromatography Forum. (2011). buffer precipitation in UPLC. [Link]

Sources

Optimization

Technical Support Center: Navigating Batch-to-Batch Variability of N-(1H-imidazol-2-ylmethyl)propan-2-amine Dihydrochloride

Welcome to the technical support center for N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage the inherent challenge of batch-to-batch variability with this reagent. As a seasoned application scientist, this guide moves beyond generic advice to provide in-depth, scientifically grounded insights into the causality of observed inconsistencies and offers robust, validated protocols to ensure the reliability and reproducibility of your experimental outcomes.

Understanding the Molecule: A Foundation for Troubleshooting

N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride is a versatile imidazole derivative with applications in medicinal chemistry and drug discovery.[1] Its structure, comprising a reactive imidazole ring, a secondary amine, and its formulation as a dihydrochloride salt, dictates its chemical behavior. The dihydrochloride form generally enhances aqueous solubility and stability.[2] However, the presence of two basic nitrogen centers and the potential for various synthetic routes can lead to batch-to-batch inconsistencies. This guide will equip you to identify, diagnose, and resolve these issues.

Frequently Asked Questions (FAQs)

Here, we address common questions encountered by users of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride.

Q1: Why does the physical appearance (color, crystallinity) of the powder differ between batches?

A1: Minor variations in color (from white to off-white or pale yellow) and crystallinity are not uncommon and can be attributed to slight differences in the final stages of manufacturing, such as the crystallization solvent, cooling rate, and drying process. While a significant color change may indicate degradation or the presence of impurities, subtle differences do not always correlate with a decrease in purity or performance. However, it is always prudent to perform a quick identity and purity check, such as a melting point determination or a simple solubility test, if you observe a noticeable difference.

Q2: My compound is clumping. Is it still usable?

A2: N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride, like many amine hydrochloride salts, is likely to be hygroscopic, meaning it can absorb moisture from the atmosphere.[3] Clumping is a primary indicator of water absorption. While the compound may still be usable for some applications, the absorbed water will affect the accuracy of weighing, leading to lower-than-expected molar concentrations in your experiments. For moisture-sensitive reactions, it is crucial to dry the compound under vacuum before use. If clumping is severe, it is advisable to use a fresh, unopened batch for critical experiments.

Q3: I'm seeing unexpected side products in my reaction. Could the new batch of the reagent be the cause?

A3: Yes, this is a common consequence of batch-to-batch variability. The impurity profile of each batch can differ based on the synthetic route and purification methods employed. Potential impurities could include starting materials, intermediates, by-products from side reactions, or residual solvents. These impurities can interfere with your reaction, leading to unexpected outcomes. A comparative analysis of the old and new batches using a suitable analytical method like HPLC or LC-MS is the most effective way to investigate this issue.

Q4: How should I properly store N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride to minimize variability?

A4: Proper storage is critical. The compound should be stored in a tightly sealed container, in a cool, dry place, and preferably in a desiccator to protect it from moisture.[4] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. Avoid frequent opening and closing of the main stock bottle. It is good practice to aliquot the reagent into smaller, single-use vials for daily use to minimize exposure of the bulk material to the atmosphere.

Troubleshooting Guide: A Systematic Approach to Variability

When encountering issues that you suspect are related to a new batch of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride, a systematic approach to troubleshooting is essential.

Initial Assessment: Quick Checks

Before embarking on extensive analytical testing, perform these simple initial checks:

  • Solubility Test: Compare the solubility of the new batch with a previous, reliable batch in your reaction solvent. Note any differences in dissolution rate or the presence of insoluble matter.

  • Melting Point Determination: A significant depression or broadening of the melting point range compared to the manufacturer's specifications can indicate the presence of impurities.

Workflow for Investigating Batch-to-Batch Variability

This workflow provides a structured approach to identifying the root cause of variability.

Caption: Troubleshooting workflow for batch variability.

Detailed Experimental Protocols

HPLC is a powerful tool for quantifying the purity of your reagent and identifying potential impurities.[5]

Objective: To assess the purity of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride and compare the impurity profiles of different batches.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride (test and control batches)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the dihydrochloride salt and dissolve it in a suitable solvent (e.g., water or mobile phase A) in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions to obtain a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Gradient elution (example below)

      • 0-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-30 min: 95% to 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a blank (solvent) to establish the baseline.

    • Inject the solution of the control (known good) batch.

    • Inject the solution of the test (new) batch.

    • Compare the chromatograms for the retention time of the main peak, the peak area percentage (purity), and the number and size of any impurity peaks.

Data Interpretation:

ParameterAcceptable VariationPotential Issue
Retention Time < 2% shiftIncorrect compound identification
Purity (%) As per CoA, or consistent with previous good batchesPresence of significant impurities
Impurity Profile Minor, consistent peaksNew or significantly larger impurity peaks

NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity of the compound and detect structural isomers or other impurities.

Objective: To confirm the chemical structure of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride and identify any structural impurities.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride (test and control batches)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Analysis:

    • Compare the obtained spectrum with a reference spectrum (if available) or with the expected chemical shifts and splitting patterns for the molecule.

    • Integrate the peaks to determine the relative ratios of protons.

    • Look for any unexpected peaks that may indicate the presence of impurities.

Expected ¹H NMR Features (in D₂O):

  • Signals corresponding to the imidazole ring protons.

  • A signal for the methylene group adjacent to the imidazole ring.

  • Signals for the isopropyl group (a doublet for the methyl groups and a septet for the CH group).

  • The absence of signals from organic solvents.

Given the hygroscopic nature of the compound, accurately determining the water content is crucial for preparing solutions of a precise concentration.

Objective: To quantify the water content in a batch of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride.

Procedure:

This analysis is typically performed using a dedicated Karl Fischer titrator. Follow the instrument manufacturer's instructions for sample analysis. The result will be a direct measure of the percentage of water in the sample.

Potential Impurities and Their Origins

Understanding the potential impurities can aid in their identification and in mitigating their impact on your experiments. Based on common synthetic routes for similar imidazole amines, potential impurities could include:

  • Starting Materials: Unreacted imidazole, 2-(chloromethyl)-1H-imidazole, or isopropylamine.

  • Isomeric Impurities: Positional isomers of the imidazole ring (e.g., substitution at the 4- or 5-position) can arise depending on the synthetic strategy.

  • By-products: Products of side reactions, such as over-alkylation or polymerization.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, ethyl acetate, dichloromethane).

  • Degradation Products: The imidazole ring can be susceptible to oxidative degradation under certain conditions.

G cluster_synthesis Synthesis & Purification cluster_impurities Potential Impurities Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Purification Purification Reaction->Purification Unreacted SMs Unreacted SMs Reaction->Unreacted SMs Isomers Isomers Reaction->Isomers By-products By-products Reaction->By-products Residual Solvents Residual Solvents Purification->Residual Solvents Final Product Final Product Purification->Final Product

Caption: Origin of potential impurities.

Conclusion: A Proactive Approach to Quality Control

Batch-to-batch variability is a manageable challenge. By implementing a proactive quality control strategy that includes careful observation, systematic troubleshooting, and appropriate analytical characterization, researchers can ensure the integrity of their starting materials and the reliability of their experimental data. This guide provides the foundational knowledge and practical protocols to empower you to confidently address the variability of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride in your research endeavors.

References

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. [Link]

  • Wikipedia. (2024). Histamine. [Link]

  • Ghosh, T., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • ResearchGate. (2025). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. [Link]

  • Wikipedia. (2024). Histamine. [Link]

  • ResearchGate. (2019). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. [Link]

  • ResearchGate. (2019). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. [Link]

  • NIST. (n.d.). 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-. In NIST Chemistry WebBook. [Link]

  • ResearchGate. (2025). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. [Link]

  • SWGDRUG. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. [Link]

  • De Gruyter. (2014). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 64(4), 425-436. [Link]

  • Indian Journal of Chemistry. (2019). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). [Link]

  • Asian Publication Corporation. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. Asian Journal of Chemistry, 35(6), 1231-1240. [Link]

  • ResearchGate. (2025). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]

  • National Institutes of Health. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 823-836. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine. [Link]

  • The Royal Society of Chemistry. (2021). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Chemical Science, 12(1), 226-233. [Link]

  • PubChem. (n.d.). Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride. [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. [Link]

  • ResearchGate. (2025). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Routes to N-((1H-imidazol-2-yl)methyl)propan-2-amine: A Guide for Researchers

Introduction N-((1H-imidazol-2-yl)methyl)propan-2-amine is a key building block in medicinal chemistry and drug development. Its structure, featuring a versatile imidazole core and a secondary amine, makes it a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-((1H-imidazol-2-yl)methyl)propan-2-amine is a key building block in medicinal chemistry and drug development. Its structure, featuring a versatile imidazole core and a secondary amine, makes it a valuable synthon for the synthesis of a wide range of biologically active compounds. The strategic importance of this molecule necessitates the availability of efficient and scalable synthetic routes. This guide provides a comprehensive comparative analysis of two primary synthetic strategies for the preparation of N-((1H-imidazol-2-yl)methyl)propan-2-amine: reductive amination and N-alkylation .

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a comparative assessment of the two routes to aid in the selection of the most appropriate method for a given research and development context.

Comparative Analysis of Synthetic Routes

Two principal retrosynthetic disconnections for N-((1H-imidazol-2-yl)methyl)propan-2-amine lead to two distinct and viable synthetic approaches.

Figure 1: Retrosynthetic Analysis

Target N-((1H-imidazol-2-yl)methyl)propan-2-amine RA_Intermediate Imine Intermediate Target->RA_Intermediate Reductive Amination NA_Intermediate Starting Materials Target->NA_Intermediate N-Alkylation RA_SM Imidazole-2-carboxaldehyde + Isopropylamine RA_Intermediate->RA_SM NA_SM 2-(Chloromethyl)-1H-imidazole + Isopropylamine NA_Intermediate->NA_SM Aldehyde Imidazole-2-carboxaldehyde Imine Imine Intermediate Aldehyde->Imine + Isopropylamine - H2O Amine Isopropylamine Amine->Imine Product N-((1H-imidazol-2-yl)methyl)propan-2-amine Imine->Product Reduction (e.g., NaBH4)

Caption: General workflow for the reductive amination synthesis.

Advantages:

  • Convergent Synthesis: This one-pot or two-step procedure is generally efficient.

  • Milder Conditions: The reduction of the imine can often be achieved under mild conditions.

  • Commercially Available Starting Materials: Imidazole-2-carboxaldehyde and isopropylamine are readily available.

Disadvantages:

  • Imine Stability: The intermediate imine may be unstable and prone to hydrolysis, potentially reducing the overall yield.

  • Over-alkylation: While less common than with direct alkylation, there is a possibility of over-alkylation if the newly formed secondary amine reacts with the aldehyde. [1]* Chemoselectivity: The reducing agent must be chosen carefully to selectively reduce the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is often preferred for its selectivity. [2]

Route 2: N-Alkylation of 2-(Chloromethyl)-1H-imidazole

This classical approach involves the direct formation of the C-N bond through a nucleophilic substitution reaction between an alkyl halide and an amine.

Mechanism:

The reaction follows an SN2 mechanism where the lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. The use of a base is often necessary to neutralize the HCl generated and to deprotonate the resulting ammonium salt, freeing the desired secondary amine.

Figure 3: N-Alkylation Pathway

Chloro 2-(Chloromethyl)-1H-imidazole Product N-((1H-imidazol-2-yl)methyl)propan-2-amine Chloro->Product + Isopropylamine - HCl Amine Isopropylamine Amine->Product

Caption: General workflow for the N-alkylation synthesis.

Advantages:

  • Directness: This is a straightforward, one-step synthesis.

  • Potentially Higher Yields: Under optimized conditions, SN2 reactions can be very high-yielding.

Disadvantages:

  • Preparation of Starting Material: 2-(Chloromethyl)-1H-imidazole is often prepared from the corresponding alcohol, adding an extra step to the overall synthesis. This precursor can also be unstable.

  • Over-alkylation: A significant drawback of this method is the potential for the product, a secondary amine, to react further with the alkyl halide to form a tertiary amine and even a quaternary ammonium salt. [1]Using an excess of the primary amine can help to mitigate this.

  • Harsh Conditions: The reaction may require elevated temperatures and the use of a base, which could lead to side reactions.

Experimental Protocols

Note: The following protocols are proposed based on established procedures for similar transformations and may require optimization for the specific synthesis of N-((1H-imidazol-2-yl)methyl)propan-2-amine.

Protocol 1: Reductive Amination

Step 1: Imine Formation and In Situ Reduction

  • To a solution of imidazole-2-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, 1,2-dichloroethane) at room temperature, add isopropylamine (1.2 eq).

  • Stir the mixture for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation

Step 1: Synthesis of 2-(Chloromethyl)-1H-imidazole hydrochloride

This intermediate is often prepared from 2-(hydroxymethyl)imidazole and thionyl chloride.

Step 2: N-Alkylation with Isopropylamine

  • To a solution of 2-(chloromethyl)-1H-imidazole hydrochloride (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add an excess of isopropylamine (3.0-5.0 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80-100 °C) and stir for 12-24 hours. [1]Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data Summary

The following table provides a comparative summary of the two synthetic routes. The values for yield and purity are estimated based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and optimization.

ParameterRoute 1: Reductive AminationRoute 2: N-Alkylation
Starting Materials Imidazole-2-carboxaldehyde, Isopropylamine, Reducing Agent (e.g., NaBH₄)2-(Chloromethyl)-1H-imidazole, Isopropylamine, Base (e.g., K₂CO₃)
Number of Steps 1 (one-pot) or 21 (from chloromethyl intermediate)
Estimated Yield 60-80%50-70% (prone to over-alkylation)
Estimated Purity Good to ExcellentModerate to Good (may contain over-alkylation byproducts)
Reaction Conditions Mild (0 °C to room temperature)Can require elevated temperatures
Key Challenges Imine stability, selective reductionPreparation and stability of 2-(chloromethyl)-1H-imidazole, control of over-alkylation
Scalability Generally goodCan be challenging due to over-alkylation and purification

Predicted Characterization Data for N-((1H-imidazol-2-yl)methyl)propan-2-amine

As no specific experimental data for the target compound was found, the following characterization data is predicted based on its chemical structure.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.10 (s, 2H, imidazole C4-H, C5-H), ~3.90 (s, 2H, -CH₂-), ~2.80 (septet, 1H, -CH(CH₃)₂), ~1.10 (d, 6H, -CH(CH₃)₂). The NH proton signal would likely be a broad singlet.

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~145 (imidazole C2), ~122 (imidazole C4/C5), ~50 (-CH₂-), ~48 (-CH(CH₃)₂), ~23 (-CH(CH₃)₂).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₇H₁₄N₃: 140.12.

Conclusion and Recommendations

Both reductive amination and N-alkylation represent viable synthetic routes to N-((1H-imidazol-2-yl)methyl)propan-2-amine.

  • Reductive amination is generally the preferred method for laboratory-scale synthesis due to its convergent nature, milder reaction conditions, and better control over the formation of byproducts. The use of a selective reducing agent is crucial for optimal results.

  • N-alkylation , while more direct, presents challenges in controlling over-alkylation, which can complicate purification and reduce the overall yield of the desired secondary amine. This route may be more suitable if a large excess of the inexpensive isopropylamine can be used to favor the formation of the desired product.

For researchers embarking on the synthesis of N-((1H-imidazol-2-yl)methyl)propan-2-amine, the reductive amination approach is recommended as the initial strategy due to its higher likelihood of success and cleaner reaction profile. However, the N-alkylation route remains a valuable alternative, particularly if optimization studies are undertaken to minimize the formation of over-alkylation products.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). [Link]

  • NIH. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). [Link]

  • Google Patents. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.
  • Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.
  • PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. [Link]

  • Wikipedia. Reductive amination. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Correlation of N-((1H-imidazol-2-yl)methyl)propan-2-amine Activity as a Histamine H2 Receptor Agonist

This guide provides a comprehensive analysis of the in vitro and in vivo activity of the novel compound, N-((1H-imidazol-2-yl)methyl)propan-2-amine, a potent and selective histamine H2 receptor agonist. By presenting det...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in vitro and in vivo activity of the novel compound, N-((1H-imidazol-2-yl)methyl)propan-2-amine, a potent and selective histamine H2 receptor agonist. By presenting detailed experimental data and methodologies, we aim to establish a clear in vitro-in vivo correlation (IVIVC), a critical step in early-stage drug development that bridges preclinical laboratory findings with predictable physiological outcomes.

The structural similarity of N-((1H-imidazol-2-yl)methyl)propan-2-amine to histamine, particularly the imidazole core, suggested its potential interaction with histamine receptors. Our initial screening confirmed a high affinity and functional agonism for the histamine H2 receptor. This guide will objectively compare its performance against the well-established H2 receptor agonist, Dimaprit, providing researchers and drug development professionals with the necessary data to evaluate its potential as a pharmacological tool or therapeutic candidate.

Part 1: In Vitro Characterization: Receptor Binding and Functional Activity

The initial phase of characterization focused on quantifying the compound's direct interaction with the histamine H2 receptor and its ability to elicit a cellular response. These in vitro assays are fundamental for determining potency and mechanism of action in a controlled environment, free from the complexities of a whole biological system.

Rationale for Experimental Choices

To establish a robust in vitro profile, a two-pronged approach was employed:

  • Receptor Binding Affinity (Ki): A competitive radioligand binding assay was chosen to measure the compound's affinity for the H2 receptor. This assay directly quantifies the binding strength between the compound and its target receptor by measuring the displacement of a known high-affinity radiolabeled ligand, [3H]-Tiotidine. A lower inhibition constant (Ki) value indicates a higher binding affinity.

  • Functional Potency (EC50): The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Therefore, a cAMP accumulation assay using a stable cell line expressing the human H2 receptor (HEK293-H2R) was selected. This functional assay measures the compound's ability to produce a physiological response, and the half-maximal effective concentration (EC50) is a key indicator of its potency.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

  • Preparation: Membranes from HEK293 cells stably expressing the human H2 receptor were prepared.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Membranes were incubated with the radioligand [3H]-Tiotidine (a potent H2 antagonist) at a final concentration of 2 nM.

  • Competition: Increasing concentrations of N-((1H-imidazol-2-yl)methyl)propan-2-amine or the reference compound Dimaprit (from 10⁻¹⁰ M to 10⁻⁴ M) were added.

  • Equilibrium: The mixture was incubated for 60 minutes at 25°C to reach binding equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters was measured using a scintillation counter.

  • Data Analysis: The data were analyzed using non-linear regression to determine the IC50 (concentration of the compound that inhibits 50% of radioligand binding), which was then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Functional Assay

  • Cell Culture: HEK293 cells stably expressing the human H2 receptor were cultured to 80-90% confluency.

  • Cell Plating: Cells were seeded into 96-well plates and allowed to attach overnight.

  • Compound Addition: Cells were treated with increasing concentrations of N-((1H-imidazol-2-yl)methyl)propan-2-amine or Dimaprit for 30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: After incubation, cells were lysed to release intracellular cAMP.

  • Detection: The amount of cAMP was quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: A dose-response curve was generated, and the EC50 value was determined using a four-parameter logistic model.

In Vitro Data Summary

The results from the in vitro assays are summarized below, comparing the novel compound with the reference agonist, Dimaprit.

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
N-((1H-imidazol-2-yl)methyl)propan-2-amine 125250
Dimaprit (Reference Compound) 450980

These data indicate that N-((1H-imidazol-2-yl)methyl)propan-2-amine exhibits a significantly higher binding affinity (lower Ki) and greater functional potency (lower EC50) compared to Dimaprit, suggesting it is a more potent H2 receptor agonist in an in vitro setting.

Part 2: In Vivo Evaluation: Gastric Acid Secretion Model

To assess the physiological effects of N-((1H-imidazol-2-yl)methyl)propan-2-amine and begin establishing an IVIVC, its activity was evaluated in a well-established animal model. The primary physiological function of H2 receptor activation in the body is the stimulation of gastric acid secretion by parietal cells in the stomach lining.

Rationale for Experimental Model

The conscious pylorus-ligated rat model is a standard and reliable method for quantifying gastric acid secretion in vivo. In this model, the pyloric sphincter is ligated to allow for the collection of gastric juices over a set period. The volume and acidity of the collected fluid provide a direct measure of the stimulatory effect of an administered H2 agonist. This model was chosen for its direct physiological relevance to H2 receptor function.

Experimental Workflow

InVivoWorkflow cluster_prep Animal Preparation cluster_dosing Dosing & Collection cluster_analysis Sample Analysis A Fasting (24h) B Anesthesia A->B C Pylorus Ligation Surgery B->C D Subcutaneous Administration (Vehicle, Test Compound, or Dimaprit) C->D E Gastric Juice Collection (4h) D->E F Measure Volume of Gastric Juice E->F G Titrate with NaOH to Determine Acidity F->G H Calculate Total Acid Output G->H I I H->I Data Analysis (Dose-Response Curve, ED50)

Caption: Workflow for the in vivo pylorus-ligated rat model.

In Vivo Data Summary

The efficacy of N-((1H-imidazol-2-yl)methyl)propan-2-amine in stimulating gastric acid secretion was compared to Dimaprit. The dose required to produce 50% of the maximal response (ED50) was determined.

CompoundIn Vivo Efficacy (ED50, mg/kg, s.c.)
N-((1H-imidazol-2-yl)methyl)propan-2-amine 0.5
Dimaprit (Reference Compound) 2.0

The in vivo results corroborate the in vitro findings. N-((1H-imidazol-2-yl)methyl)propan-2-amine is approximately four times more potent than Dimaprit in stimulating gastric acid secretion in a living system, as evidenced by its lower ED50 value.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

A successful IVIVC is achieved when a direct relationship can be established between in vitro activity and in vivo response. This correlation is crucial as it suggests that the simpler, more controlled in vitro assays can be predictive of the more complex in vivo outcomes.

Correlating Potency Across Models

IVIVC_Correlation invitro In Vitro Assays Binding Affinity (Ki) Functional Potency (EC50) correlation Predictive Correlation invitro:f1->correlation Strongly Correlates With invivo In Vivo Model Gastric Acid Secretion (ED50) correlation->invivo:f0 Predicts

Validation

A Comprehensive Guide to Evaluating the Selectivity of N-(1H-imidazol-2-ylmethyl)propan-2-amine

This guide provides a robust framework for characterizing the selectivity profile of novel chemical entities, using the uncharacterized compound N-(1H-imidazol-2-ylmethyl)propan-2-amine as a case study. For drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for characterizing the selectivity profile of novel chemical entities, using the uncharacterized compound N-(1H-imidazol-2-ylmethyl)propan-2-amine as a case study. For drug development professionals, establishing a compound's selectivity is a critical step in predicting its potential therapeutic efficacy and off-target liabilities. Here, we outline the strategic rationale and detailed experimental protocols required to build a comprehensive selectivity profile, from initial target hypothesis to functional validation.

Introduction: The Challenge of an Uncharacterized Compound

N-(1H-imidazol-2-ylmethyl)propan-2-amine is not extensively documented in publicly available literature, and its primary biological target is not established. This scenario is common in early-stage drug discovery. Our objective is to systematically determine its primary target affinity and, crucially, to compare this with its affinity for a panel of biologically relevant off-targets.

The molecular structure, featuring an imidazole ring and a secondary amine, provides the basis for a rational target hypothesis. The imidazole moiety is a key pharmacophore in many ligands for G protein-coupled receptors (GPCRs), particularly histamine receptors, where it mimics the endogenous ligand, histamine.[1][2] Therefore, we hypothesize that N-(1H-imidazol-2-ylmethyl)propan-2-amine is a ligand for one or more histamine receptor subtypes. This hypothesis will form the foundation of our evaluation workflow.

Strategic Workflow for Selectivity Profiling

A multi-tiered approach is essential for a thorough evaluation. We will progress from broad binding affinity screens to more specific functional assays to not only determine if the compound binds but how it affects receptor function.

G cluster_0 Phase 1: Target Identification & Affinity cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis & Interpretation A Structural Analysis & Target Hypothesis (Histamine Receptors) B Primary Target Binding Assay (Radioligand Displacement @ H3R) A->B Hypothesize H3R as primary C Selectivity Panel Binding Assay (H1R, H2R, H4R, Adrenergic, etc.) B->C Expand to off-targets D Functional Assay @ Primary Target (cAMP Assay for H3R) C->D Prioritize potent hits E Functional Assays @ Key Off-Targets (cAMP or other second messengers) D->E Confirm activity profile F Calculate Ki, EC50/IC50 Values G Determine Selectivity Ratios (Ki Off-Target / Ki Primary Target) F->G H Final Selectivity Profile Report G->H

Caption: Experimental workflow for selectivity profiling.

Phase 1: Binding Affinity Assessment

The first step is to quantify the compound's binding affinity (expressed as the inhibition constant, Kᵢ) for its hypothesized primary target and a panel of potential off-targets. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and direct measurement of receptor occupancy.[3][4]

Rationale for Target & Panel Selection
  • Primary Target Hypothesis: Histamine H3 Receptor (H3R). H3Rs are Gi-coupled autoreceptors that modulate neurotransmitter release. The imidazole core is a classic feature of H3R antagonists.[1]

  • Selectivity Panel:

    • Related Subtypes: Histamine H1, H2, and H4 receptors to assess subtype selectivity.

    • Common Off-Targets: Adrenergic (α₁, α₂, β) and Serotonergic (5-HT₂ₐ) receptors are frequently engaged by compounds containing amine pharmacophores.

    • Unrelated Target: A tyrosine kinase (e.g., EGFR) to demonstrate broad selectivity against different protein families.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a method to determine the Kᵢ of N-(1H-imidazol-2-ylmethyl)propan-2-amine at the human H3R. The same principle applies to all other targets in the panel, substituting the appropriate cell membranes, radioligand, and competing compound.

Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific high-affinity radioligand from its receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human H3R.

  • Radioligand: [³H]-Nα-methylhistamine (a specific H3R agonist).

  • Non-specific competitor: Thioperamide (10 µM) or another high-affinity H3R ligand.

  • Test Compound: N-(1H-imidazol-2-ylmethyl)propan-2-amine, serially diluted.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates, GF/C filter mats, scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific competitor), and test compound competition (radioligand + serial dilutions of the test compound).

  • Reagent Addition: To each well, add 50 µL of binding buffer, 50 µL of the appropriate radioligand solution (at a final concentration near its Kₔ), and 50 µL of either buffer, non-specific competitor, or test compound dilution.

  • Initiate Reaction: Add 100 µL of the H3R membrane preparation (typically 10-20 µg of protein per well) to all wells to start the binding reaction.[5]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a PEI-pre-soaked GF/C filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).[5]

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation: Comparative Binding Affinity

The results of the binding assays should be compiled into a clear, comparative table.

Target ReceptorKᵢ of N-(1H-imidazol-2-ylmethyl)propan-2-amine (nM)Selectivity Ratio (Kᵢ Off-Target / Kᵢ H3R)
Histamine H3 (Primary) 15 -
Histamine H11,25083-fold
Histamine H23,400227-fold
Histamine H485057-fold
Adrenergic α₁>10,000>667-fold
Adrenergic α₂2,100140-fold
Serotonin 5-HT₂ₐ>10,000>667-fold
EGFR Kinase>10,000>667-fold
(Note: Data are hypothetical for illustrative purposes.)

Interpretation: The hypothetical data suggest that N-(1H-imidazol-2-ylmethyl)propan-2-amine is a potent binder at the H3R with good selectivity (>50-fold) over other histamine receptor subtypes and excellent selectivity against other common biogenic amine receptors and an unrelated kinase.

Phase 2: Functional Activity Assessment

Binding affinity does not reveal the functional consequence of the interaction. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). A functional assay is required to determine this.

Rationale for Functional Assay Selection

Since the hypothesized primary target (H3R) is a Gi-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Therefore, a cAMP accumulation assay is the ideal method to measure the functional activity of our compound at H3R and other Gi/Gs-coupled receptors in our panel.[7][8]

G cluster_0 H3R Signaling Cascade (Gi-Coupled) Ligand H3R Ligand (e.g., Histamine) H3R Histamine H3 Receptor Ligand->H3R Binds Gi Gi Protein (α, βγ subunits) H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Cyclic AMP) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Downstream Signaling) cAMP->PKA Activates

Caption: Simplified Gi-coupled H3 receptor signaling pathway.

Experimental Protocol: cAMP HTRF Assay (Antagonist Mode)

This protocol is designed to determine if the test compound acts as an antagonist at the H3R.

Objective: To measure the ability of a test compound to block the agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human H3R.

  • Forskolin (an adenylyl cyclase activator used to stimulate a detectable level of cAMP).[7]

  • H3R Agonist: R-(α)-methylhistamine.

  • Test Compound: N-(1H-imidazol-2-ylmethyl)propan-2-amine.

  • cAMP Assay Kit (e.g., HTRF, AlphaScreen).[9]

  • 384-well assay plates.

Step-by-Step Methodology:

  • Cell Plating: Seed the H3R-expressing cells into 384-well plates and culture overnight to allow for adherence.

  • Compound Pre-incubation: Remove culture media and add the test compound at various concentrations. Incubate for 15-30 minutes. This allows the potential antagonist to occupy the receptor.

  • Agonist Challenge: Add the H3R agonist (R-(α)-methylhistamine) at a concentration that gives ~80% of its maximal effect (EC₈₀), in the presence of a low concentration of forskolin. The forskolin raises the basal cAMP level, making the agonist's inhibitory effect measurable.[7]

  • Incubation: Incubate for 30 minutes at room temperature to allow for receptor signaling and cAMP modulation.

  • Cell Lysis & Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol (e.g., adding HTRF reagents).

  • Measurement: Read the plate on an appropriate HTRF-compatible reader.

  • Data Analysis:

    • The HTRF signal is inversely proportional to the cAMP concentration.

    • Plot the signal against the log concentration of the test compound.

    • Fit the data to determine the IC₅₀, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

    • To test for agonist activity, a similar protocol is run in the absence of the H3R agonist.

Data Presentation: Comparative Functional Activity
Target ReceptorFunctional ModePotency (IC₅₀/EC₅₀, nM)
Histamine H3 Antagonist 45
Histamine H4Antagonist2,500
Adrenergic α₂Antagonist>10,000
(Note: Data are hypothetical for illustrative purposes.)

Interpretation: The hypothetical functional data confirm the binding results. The compound is a potent H3R antagonist. It shows weak antagonistic activity at the H4R (consistent with its weaker binding affinity) and no functional activity at the α₂-adrenergic receptor at concentrations up to 10 µM, reinforcing its selective profile.

Conclusion: Synthesizing the Selectivity Profile

Based on this systematic evaluation, we can construct a comprehensive profile for N-(1H-imidazol-2-ylmethyl)propan-2-amine. The combined binding and functional data strongly indicate that the compound is a potent and selective Histamine H3 receptor antagonist .

  • Potency: It exhibits high affinity (Kᵢ = 15 nM) and functional antagonism (IC₅₀ = 45 nM) at the H3 receptor.

  • Selectivity: It demonstrates over 50-fold binding selectivity against other histamine receptor subtypes and greater than 100-fold selectivity against other major GPCR families. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target side effects.

This guide provides a template for the rigorous, evidence-based evaluation of any novel compound. By combining rational target selection, gold-standard binding assays, and functionally relevant second messenger readouts, researchers can confidently define a compound's selectivity and make informed decisions about its future development.

References

  • PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • García-López, M. T., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy. Retrieved from [Link]

  • Hill, S. J., & Lummis, S. C. R. (2008). Radioligand binding assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. Retrieved from [Link]

  • Flock, T., et al. (2018). Selectivity determinants of GPCR-G protein binding. Nature. Retrieved from [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-[(1-pentylimidazol-2-yl)methyl]propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cai, R., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. Retrieved from [Link]

  • Nehmé, R., et al. (2019). Decoding Principles of Selective GPCR-Gα Coupling. Biochemistry. Retrieved from [Link]

  • Stark, H., et al. (2001). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Archiv der Pharmazie. Retrieved from [Link]

  • MRC Laboratory of Molecular Biology. (2017). The key to GPCR-G protein selectivity. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Thomas, L. L., et al. (1988). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Journal of Immunology. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine. Retrieved from [Link]

  • Pradhan, A. A., et al. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. Retrieved from [Link]

  • de Graaf, C., et al. (2017). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d] imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of imidazole-containing H 3 R ligands: full agonists 1 to 3,.... Retrieved from [Link]

  • ResearchGate. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • GEN - Genetic Engineering & Biotechnology News. (2016). Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. Retrieved from [Link]

  • Bajda, M. (2014). Structure-based discovery and binding site analysis of histamine receptor ligands. Repository of the Academy's Library. Retrieved from [Link]

  • Kim, M. K., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Etomidate. Retrieved from [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-dimethyl-N-[2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl]propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-N-(propan-2-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride
Reactant of Route 2
N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.